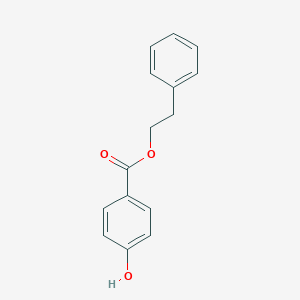

Phenethyl 4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOSMOVHDHSYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475081 | |

| Record name | Phenethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83936-28-1 | |

| Record name | Phenethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of Phenethyl 4-Hydroxybenzoate: Implications for Lipophilicity and Formulation

This technical guide details the physicochemical properties and lipophilicity profiling of Phenethyl 4-hydroxybenzoate (Phenethyl Paraben), a distinct member of the paraben family utilized in specialized pharmaceutical and industrial applications.

Executive Summary

Phenethyl 4-hydroxybenzoate (CAS: 83936-28-1; also referred to as Phenethyl Paraben) represents a high-lipophilicity variant within the alkyl ester p-hydroxybenzoate series. Unlike its shorter-chain counterparts (methyl-, ethyl-, propylparaben) which are ubiquitous in aqueous formulations, the phenethyl derivative exhibits a distinct solubility profile driven by the bulky, aromatic phenethyl moiety. This guide analyzes its structural properties, provides a validated protocol for lipophilicity determination (LogP), and evaluates its utility in lipid-based drug delivery systems.

Chemical Identity & Structural Analysis

The physicochemical behavior of phenethyl 4-hydroxybenzoate is governed by the addition of a phenethyl group (

Table 1: Physicochemical Property Profile

| Property | Value / Characteristic | Source/Method |

| IUPAC Name | 2-Phenylethyl 4-hydroxybenzoate | IUPAC |

| CAS Number | 83936-28-1 | Biosynth/PubChem |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 242.27 g/mol | Calculated |

| Melting Point | 60 – 80 °C (Range) | Patent Data (Thermal Developers) |

| Predicted LogP | 4.10 ± 0.4 | QSAR / Homology Extrapolation |

| pKa (Phenolic OH) | 8.4 – 8.5 | Potentiometric Titration (Analog) |

| Water Solubility | Very Low (< 10 mg/L) | Estimated (LogP correlation) |

| H-Bond Donors | 1 (Phenolic OH) | Structural Analysis |

| H-Bond Acceptors | 3 (Ester + Phenolic OH) | Structural Analysis |

Structural-Property Relationship Diagram

The following diagram illustrates how specific structural motifs translate into functional physicochemical behaviors.

Caption: Mapping structural moieties to physicochemical outcomes.[1][2][3][4] The phenethyl tail is the primary driver of the compound's elevated lipophilicity compared to methylparaben.

Deep Dive: Lipophilicity (LogP)

Lipophilicity is the critical parameter for this compound. While Methylparaben (LogP ~1.96) and Propylparaben (LogP ~3.04) are moderately lipophilic, the Phenethyl derivative pushes the LogP above 4.0. This shift has two major implications:

-

Antimicrobial Efficacy: Efficacy generally increases with chain length due to better penetration of microbial cell membranes, up to the point of solubility cutoff.

-

Formulation Challenge: The compound requires co-solvents (ethanol, propylene glycol) or lipid carriers for effective solubilization.

Comparative Lipophilicity

-

Methylparaben: 1.96

-

Propylparaben: 3.04

-

Benzylparaben: 3.56

-

Phenethyl Paraben: ~4.10 (Predicted)

Experimental Protocol: Determination of Lipophilicity via RP-HPLC

Direct shake-flask methods (OECD 107) can be tedious for highly lipophilic compounds due to emulsion formation. The following RP-HPLC method (OECD 117 equivalent) is recommended for precise determination of the hydrophobicity index (

Reagents & Instrumentation[5][6]

-

Instrument: HPLC system with UV Detector (Agilent 1200 or equivalent).

-

Column: C18 Reverse Phase (e.g., ZORBAX Eclipse XDB-C18, 4.6 × 150 mm, 3.5 µm).

-

Mobile Phase: Methanol : Water (70:30 v/v) isocratic. Note: Higher organic ratio is required for phenethyl paraben compared to methylparaben to ensure elution within reasonable time.

-

Standards: Uracil (Dead time marker,

), Methylparaben, Propylparaben, Butylparaben, Triphenylene (Reference standards with known LogP).

Methodological Steps[1][6]

-

Preparation: Dissolve Phenethyl 4-hydroxybenzoate (0.1 mg/mL) in Methanol. Prepare standards at similar concentrations.

-

Conditioning: Equilibrate column with 70% MeOH at 1.0 mL/min at 25°C.

-

Injection: Inject 10 µL of the standard mixture followed by the sample.

-

Detection: Monitor absorbance at 254 nm (aromatic ring absorption).

-

Calculation: Calculate the capacity factor (

) for the analyte: -

Correlation: Plot

of standards vs. their literature LogP values to generate a calibration curve (

HPLC Workflow Diagram

Caption: Step-by-step RP-HPLC workflow for determining the lipophilicity of phenethyl paraben using retention time correlation.

Stability and Reactivity

-

Hydrolysis: Like all parabens, the ester bond is susceptible to hydrolysis, particularly at pH > 8.0 or in the presence of esterases. The phenethyl group provides steric bulk that may slightly retard hydrolysis compared to the methyl ester, but stability remains pH-dependent.

-

Thermal Stability: The compound is stable up to its boiling point (predicted >300°C) but is often used in thermal paper applications as a "developer," melting in the 60–100°C range to react with leuco dyes.

References

-

Biosynth. (2024). Phenethyl 4-hydroxybenzoate Safety Data Sheet (CAS 83936-28-1). Retrieved from

-

European Patent Office. (1996). Heat sensitive recording material (EP 0345755 B1). Lists phenethyl 4-hydroxybenzoate as a developer. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2024). Paraben Analogues and Physicochemical Data. Retrieved from

-

Marta, S., et al. (2021). "Paraben Compounds: An Overview of Their Characteristics, Detection, and Impacts." Applied Sciences, 11(5), 2307. (Provides comparative data on paraben series). Retrieved from

-

Agilent Technologies. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC. Application Note. Retrieved from

Sources

A Comparative Analysis of Lipophilicity: Phenethyl 4-Hydroxybenzoate vs. Methylparaben

An In-depth Technical Guide on the Partition Coefficient (logP) for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical physicochemical parameter in pharmaceutical and materials science, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive comparison of the lipophilicity of two esters of 4-hydroxybenzoic acid: the widely used preservative methylparaben and the less common phenethyl 4-hydroxybenzoate. Through a detailed exploration of the theoretical underpinnings of logP, this guide elucidates the structural determinants of lipophilicity and their practical implications. Furthermore, it presents rigorous, step-by-step protocols for the experimental determination of logP using the OECD-recommended shake-flask and High-Performance Liquid Chromatography (HPLC) methods, empowering researchers to conduct these critical measurements with precision and confidence. This guide is intended to be a valuable resource for scientists engaged in drug discovery, formulation development, and chemical research, offering both foundational knowledge and actionable experimental methodologies.

Introduction: The Significance of Lipophilicity in Scientific Research

The partitioning of a chemical substance between a lipid and an aqueous phase is a fundamental determinant of its behavior in biological and environmental systems.[1][2] This characteristic, known as lipophilicity, is quantitatively expressed as the partition coefficient (P) or, more commonly, its logarithm (logP). The logP value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[3]

A molecule's logP value offers profound insights into its potential therapeutic efficacy and disposition. For instance, compounds with higher logP values tend to be more lipophilic, enabling them to more readily cross cell membranes.[4][5] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and sequestration in fatty tissues, which can diminish bioavailability and increase toxicity.[4] Consequently, the optimization of logP is a cornerstone of medicinal chemistry and drug development.

This guide focuses on two structurally related compounds: methylparaben and phenethyl 4-hydroxybenzoate. Both are esters of 4-hydroxybenzoic acid, a common scaffold for preservatives used in cosmetics, pharmaceuticals, and food products.[6] By comparing the well-characterized methylparaben with the more complex phenethyl 4-hydroxybenzoate, we can explore the impact of subtle structural modifications on this critical physicochemical property.

Chemical Profiles and logP Comparison

Methylparaben: A Widely Used Preservative

Methylparaben (methyl 4-hydroxybenzoate) is a well-established preservative valued for its broad-spectrum antimicrobial activity and low cost. Its chemical structure consists of a methyl ester of p-hydroxybenzoic acid.

-

Molecular Formula: C₈H₈O₃

-

Molecular Weight: 152.15 g/mol

The lipophilicity of methylparaben is well-documented, with an experimentally determined logP value of approximately 1.96 . This moderate lipophilicity allows it to effectively partition into microbial cell membranes to exert its preservative action while retaining sufficient water solubility for formulation in aqueous-based products.

Phenethyl 4-Hydroxybenzoate: A Structural Analogue

Phenethyl 4-hydroxybenzoate is the ester formed from 4-hydroxybenzoic acid and phenethyl alcohol. Its structure incorporates a phenylethyl group in place of the methyl group found in methylparaben.

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

Comparative Analysis

The key structural difference between methylparaben and phenethyl 4-hydroxybenzoate is the nature of the ester group. The replacement of a small methyl group with a larger, more hydrophobic phenethyl group, which contains an additional benzene ring, is the primary driver for the predicted increase in logP.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Experimental/Predicted) |

| Methylparaben | C₈H₈O₃ | 152.15 | ~1.96 (Experimental) |

| Phenethyl 4-Hydroxybenzoate | C₁₅H₁₄O₃ | 242.27 | ~3.5 - 4.0 (Predicted) |

This difference in lipophilicity is expected to influence several key properties:

-

Solubility: Phenethyl 4-hydroxybenzoate will likely have significantly lower water solubility than methylparaben.

-

Antimicrobial Activity: The increased lipophilicity may enhance its ability to disrupt microbial membranes, potentially leading to greater antimicrobial potency.

-

Biological Interactions: The higher logP of phenethyl 4-hydroxybenzoate suggests a greater propensity to cross biological membranes, which could lead to different absorption, distribution, and toxicity profiles compared to methylparaben.

Theoretical Framework of the Partition Coefficient

The octanol-water partition coefficient is rooted in the thermodynamics of solute transfer between two immiscible phases.[1][7] The Gibbs free energy of transfer (ΔG_transfer) from water to octanol is related to the partition coefficient by the following equation:

ΔG_transfer = -RT ln(P)

where:

-

R is the ideal gas constant

-

T is the absolute temperature

This relationship highlights that a more negative ΔG_transfer, indicating a more spontaneous transfer into the octanol phase, corresponds to a higher partition coefficient and thus greater lipophilicity. The overall ΔG_transfer is a sum of enthalpic (ΔH) and entropic (ΔS) contributions, which are influenced by various intermolecular forces, including hydrogen bonding, van der Waals forces, and the hydrophobic effect.

The structure of a molecule dictates these intermolecular interactions and, consequently, its logP value. Key structural features that influence lipophilicity include:

-

Hydrocarbon content: Increasing the number of carbon and hydrogen atoms generally increases lipophilicity.[8]

-

Polar functional groups: The presence of polar groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, increases hydrophilicity and decreases logP.[9]

-

Hydrogen bonding capacity: The ability to act as a hydrogen bond donor or acceptor enhances water solubility and lowers logP.

-

Molecular size and shape: Larger molecules and those with more complex three-dimensional structures can have varied effects on lipophilicity.

Experimental Determination of logP

Accurate determination of logP is crucial for validating computational predictions and for regulatory submissions. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for two primary methods: the shake-flask method (OECD 107) and the HPLC method (OECD 117).[10]

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement approach.[11][12] It is most suitable for logP values in the range of -2 to 4.

-

Preparation of Solvents:

-

Saturate high-purity n-octanol with water by shaking and allowing the phases to separate.

-

Saturate high-purity water with n-octanol in the same manner.

-

Use the mutually saturated solvents for the experiment to ensure thermodynamic equilibrium.

-

-

Preparation of Test Solution:

-

Accurately weigh the test substance (e.g., methylparaben or phenethyl 4-hydroxybenzoate) and dissolve it in the appropriate phase (usually the one in which it is more soluble). The final concentration should not exceed 0.01 M.[10]

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the octanol and water phases. A typical starting ratio is 1:1, but this can be adjusted based on the expected logP.

-

Add a known amount of the test substance stock solution.

-

Agitate the mixture at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take several hours.[11]

-

-

Phase Separation:

-

Separate the two phases. Centrifugation is highly recommended to ensure complete separation and avoid the formation of emulsions.[12]

-

-

Analysis:

-

Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

It is crucial that the analytical method is validated for linearity, accuracy, and precision in both the octanol and water matrices.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_water).

-

logP = log₁₀(C_oct / C_water)

-

HPLC Method (OECD Guideline 117)

The HPLC method is a faster, indirect method for estimating logP. It is based on the correlation between a substance's retention time on a reverse-phase HPLC column and its known logP value. This method is suitable for a logP range of 0 to 6.[10]

-

System Setup:

-

Use a reverse-phase HPLC system with a C18 column.

-

The mobile phase is typically a mixture of methanol and water. The composition is kept constant (isocratic elution).

-

-

Calibration:

-

Select a series of reference compounds with accurately known logP values that bracket the expected logP of the test substance.

-

Inject each reference compound and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting log(k) versus the known logP values of the reference compounds. This should yield a linear relationship.

-

-

Sample Analysis:

-

Dissolve the test substance in the mobile phase and inject it into the HPLC system.

-

Determine its retention time (t_R) in duplicate.

-

Calculate the capacity factor (k) for the test substance.

-

-

logP Determination:

-

Using the calibration curve, interpolate the logP value of the test substance from its calculated log(k).

-

Conclusion

The lipophilicity of a molecule, as quantified by its logP value, is a paramount consideration in the fields of drug development, materials science, and environmental chemistry. The comparison between methylparaben and phenethyl 4-hydroxybenzoate starkly illustrates how a targeted structural modification—the substitution of a methyl group with a phenethyl group—can dramatically alter this fundamental property. The predicted increase in logP for phenethyl 4-hydroxybenzoate suggests a compound with significantly different solubility, membrane permeability, and potential biological activity compared to its well-known counterpart.

For researchers and scientists, a thorough understanding of the theoretical principles governing logP and the practical expertise to accurately measure it are indispensable. The detailed protocols for the shake-flask and HPLC methods provided in this guide offer a robust framework for the experimental determination of this critical parameter. By integrating computational prediction with rigorous experimental validation, the scientific community can continue to design and develop novel molecules with optimized properties for a wide array of applications.

References

-

ethyl 4-hydroxybenzoate. ChemSynthesis. [Link] (Accessed 2026-02-09).

-

ETHYL 4-HYDROXYBENZOATE. Loba Chemie. [Link] (Accessed 2026-02-09).

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link] (Accessed 2026-02-09).

-

OECD 107, OECD 117 and OECD 123. Phytosafe. [Link] (Accessed 2026-02-09).

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link] (Accessed 2026-02-09).

-

Thermodynamics of Water-octanol and Water-cyclohexane Partitioning of some Aromatic Compounds. MDPI. [Link] (Accessed 2026-02-09).

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link] (Accessed 2026-02-09).

-

Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. [Link] (Accessed 2026-02-09).

-

Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health. [Link] (Accessed 2026-02-09).

-

Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). Regulations.gov. [Link] (Accessed 2026-02-09).

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link] (Accessed 2026-02-09).

-

Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link] (Accessed 2026-02-09).

-

Structure-Property Influence on the Amphiphilicity of Phenolipids. MDPI. [Link] (Accessed 2026-02-09).

-

Lipophilic phenolic antioxidants: Correlation between antioxidant profile, partition coefficients and redox properties. ResearchGate. [Link] (Accessed 2026-02-09).

-

Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data. [Link] (Accessed 2026-02-09).

-

Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. National Institutes of Health. [Link] (Accessed 2026-02-09).

-

4-Hydroxybenzoic acid. Wikipedia. [Link] (Accessed 2026-02-09).

-

Exploring the role of octanol-water partition coefficient and Henry's law constant in predicting the lipid-water partition coefficients of organic chemicals. National Institutes of Health. [Link] (Accessed 2026-02-09).

-

Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link] (Accessed 2026-02-09).

-

1-Octanol/Water Partition Coefficients of n-Alkanes from Molecular Simulations of Absolute Solvation Free Energies. ResearchGate. [Link] (Accessed 2026-02-09).

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link] (Accessed 2026-02-09).

-

Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. MDPI. [Link] (Accessed 2026-02-09).

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link] (Accessed 2026-02-09).

-

Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method. ACS Publications. [Link] (Accessed 2026-02-09).

-

Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. ACS Publications. [Link] (Accessed 2026-02-09).

-

1,1-Dimethylethyl 4-hydroxybenzoate. CAS Common Chemistry. [Link] (Accessed 2026-02-09).

-

phenyl salicylate. ChemSynthesis. [Link] (Accessed 2026-02-09).

Sources

- 1. nist.gov [nist.gov]

- 2. Exploring the role of octanol-water partition coefficient and Henry’s law constant in predicting the lipid-water partition coefficients of organic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. oecd.org [oecd.org]

Antimicrobial mechanism of action of phenethyl 4-hydroxybenzoate

This technical guide details the antimicrobial mechanism of action for Phenethyl 4-hydroxybenzoate (also known as Phenethyl Paraben), a hydrophobic ester of p-hydroxybenzoic acid.

Technical Guide & Whitepaper

Executive Summary

Phenethyl 4-hydroxybenzoate (CAS: 17696-62-7) represents a high-potency, hydrophobic analogue within the paraben class of preservatives. Unlike shorter-chain homologs (methyl-, ethyl-), which rely primarily on weak membrane perturbation, the phenethyl ester exhibits a dual-action mechanism . Its bulky 2-phenylethyl tail confers exceptional lipophilicity (LogP ≈ 3.8–4.2), driving deep intercalation into the bacterial lipid bilayer. Furthermore, upon enzymatic hydrolysis, it releases phenethyl alcohol (PEA), a secondary antimicrobial agent known to solubilize membranes and inhibit DNA synthesis. This "active metabolite" effect distinguishes it from standard alkyl parabens.

Physicochemical Basis of Activity

The antimicrobial efficacy of phenethyl 4-hydroxybenzoate is governed by its physicochemical properties, specifically its partition coefficient and molecular geometry.

Hydrophobicity and Membrane Partitioning

The "Paraben Chain Length Rule" dictates that antimicrobial activity increases exponentially with alkyl chain length up to the point of solubility cutoff.

-

LogP Correlation: The addition of the aromatic phenethyl group significantly increases the octanol-water partition coefficient (LogP) compared to propylparaben (LogP ~3.04) and butylparaben (LogP ~3.57).

-

Membrane Insertion: The high LogP drives the molecule to partition almost exclusively into the bacterial cytoplasmic membrane rather than the aqueous cytosol. The bulky aromatic ring disrupts the Van der Waals forces between phospholipid fatty acid tails more severely than linear alkyl chains.

Table 1: Comparative Physicochemical Properties (Estimated)

| Compound | Side Chain | LogP (Approx) | Membrane Partitioning | Water Solubility |

| Methylparaben | -CH3 | 1.96 | Low | High |

| Propylparaben | -C3H7 | 3.04 | Moderate | Moderate |

| Phenethyl Paraben | -CH2-CH2-Ph | ~4.0 | Very High | Very Low |

Core Mechanism of Action

The mechanism operates through a cascade of events initiated by membrane adsorption and culminating in metabolic collapse.

Primary Mechanism: Bilayer Disruption & PMF Collapse

Upon insertion into the bacterial cell membrane:

-

Fluidization: The phenethyl tail intercalates between lipid acyl chains, increasing membrane fluidity and disrupting the liquid-crystalline phase.

-

Ion Leakage: The structural perturbation creates transient pores or defects, leading to the non-specific leakage of Potassium (K+) and Magnesium (Mg2+) ions.

-

PMF Dissipation: The influx of protons (H+) down their electrochemical gradient collapses the Proton Motive Force (PMF) . Since bacteria rely on PMF for ATP synthesis (via ATPase) and active transport, this bioenergetic collapse is bacteriostatic at low concentrations and bactericidal at high concentrations.

Secondary Mechanism: The "Active Metabolite" Effect

Uniquely, phenethyl 4-hydroxybenzoate acts as a soft drug or pro-drug. Bacterial esterases (ubiquitous in S. aureus and E. coli) hydrolyze the ester bond.

-

Hydrolysis Product 1: p-Hydroxybenzoic acid (Weak antimicrobial, pH dependent).

-

Hydrolysis Product 2: Phenethyl Alcohol (PEA).[1][2][3]

-

PEA Action: PEA is a known membrane solubilizer and a specific inhibitor of DNA synthesis (inhibits the rise of DNA titer without affecting RNA/protein initially). This provides a secondary "kill mechanism" from within the membrane interface.

-

Visualizing the Mechanism

The following diagram illustrates the multi-stage attack vector of Phenethyl 4-hydroxybenzoate.

Caption: Figure 1. Dual-action mechanism showing membrane partitioning (green) leading to bioenergetic collapse and the release of the active metabolite Phenethyl Alcohol (red).

Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify potency against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

-

Solvent Control: Due to low solubility, dissolve Phenethyl 4-hydroxybenzoate in DMSO (final concentration < 2%) or Propylene Glycol.

-

Protocol:

-

Prepare stock solution (e.g., 10 mg/mL in DMSO).

-

Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

-

Inoculate with

CFU/mL of bacteria. -

Incubate at 37°C for 24 hours.

-

Endpoint: Lowest concentration with no visible growth (OD600 < 0.05).

-

-

Expected Results: MIC values are typically lower for Gram-positives (e.g., 50–200 µg/mL) than Gram-negatives due to the outer membrane barrier of the latter.[4]

Membrane Permeability Assay (Propidium Iodide Uptake)

Purpose: Confirm membrane disruption mechanism.

-

Principle: Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing red.

-

Protocol:

-

Harvest mid-log phase cells (S. aureus).

-

Wash and resuspend in PBS.

-

Add Phenethyl 4-hydroxybenzoate at

and -

Add PI (final 10 µM).

-

Measure Fluorescence (Ex/Em: 535/617 nm) over 60 minutes.

-

-

Validation: A rapid increase in fluorescence relative to control confirms membrane permeabilization.

Potassium (K+) Leakage Assay

Purpose: Validate ion homeostasis disruption.

-

Protocol:

Experimental Workflow Diagram

Caption: Figure 2. Integrated experimental workflow for validating antimicrobial potency and membrane-active mechanism.

References

-

Valkova, N., et al. (2001).[7] "The effect of alkyl chain length on the antimicrobial activity of parabens."[7][8] Journal of Applied Microbiology. Link

- Establishes the fundamental SAR that hydrophobicity correl

-

Lilley, B. D., & Brewer, J. H. (1953). "The selective antibacterial action of phenylethyl alcohol."[1] Journal of the American Pharmaceutical Association. Link

- Foundational text on the specific DNA-inhibiting and membrane-active properties of the phenethyl moiety.

-

Soni, M. G., et al. (2005). "Safety assessment of propyl paraben and other parabens." Food and Chemical Toxicology. Link

- Provides toxicological context and metabolic hydrolysis p

-

Lucchini, J. J., et al. (1990). "Antibacterial activity of phenethyl alcohol and resulting membrane alterations."[1][7][9] Research in Microbiology. Link

- Confirms the K+ leakage and membrane solubilization mechanism of the hydrolysis product.

-

Fitzgerald, D. J., et al. (2004). "Mode of antimicrobial action of vanillin and related phenols." Journal of Applied Microbiology. Link

- Comparative mechanism for phenolic/benzoate derivatives involving PMF dissip

Sources

- 1. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. europeanreview.org [europeanreview.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl chain extension of parabens influences their ability to disrupt antibiotic resistome in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agrar.it [agrar.it]

Phenethyl 4-hydroxybenzoate hydrolysis kinetics in aqueous solution

An In-Depth Technical Guide to the Hydrolysis Kinetics of Phenethyl 4-Hydroxybenzoate in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Foreword: The Imperative of Stability in Formulation Science

Phenethyl 4-hydroxybenzoate, a member of the paraben family of preservatives, is integral to the stability of numerous pharmaceutical, cosmetic, and food products. Its efficacy, however, is intrinsically linked to its chemical stability in aqueous formulations, where hydrolysis represents a primary degradation pathway. A comprehensive understanding of its hydrolysis kinetics is not merely an academic exercise; it is a cornerstone of robust formulation development, enabling the prediction of shelf-life, ensuring product quality, and safeguarding consumer safety. This guide provides a detailed exploration of the principles, experimental methodologies, and data interpretation essential for characterizing the hydrolysis of phenethyl 4-hydroxybenzoate.

The Chemical Landscape: Understanding Ester Hydrolysis

The hydrolysis of phenethyl 4-hydroxybenzoate is a classic example of ester hydrolysis, a reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reaction with water. The core of this transformation is a nucleophilic acyl substitution reaction at the ester's carbonyl carbon. In an aqueous environment, this process can be influenced by the pH of the solution, proceeding via three principal mechanisms:

-

Neutral Hydrolysis: Direct attack by water molecules. This process is typically very slow.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.

-

Base-Catalyzed Hydrolysis (Saponification): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This mechanism is generally much faster than neutral or acid-catalyzed hydrolysis and is often the dominant degradation pathway in neutral to alkaline conditions.[1][2]

The hydrolysis of phenethyl 4-hydroxybenzoate yields 4-hydroxybenzoic acid and phenethyl alcohol, as depicted below.

Caption: General reaction scheme for the hydrolysis of phenethyl 4-hydroxybenzoate.

Core Principles of Kinetic Investigation

The study of hydrolysis kinetics involves monitoring the concentration of the reactant (phenethyl 4-hydroxybenzoate) or one of the products over time. Because water is the solvent and its concentration remains effectively constant, the reaction can be treated as a pseudo-first-order process .[1][2]

The rate of reaction is therefore given by: Rate = -d[Ester]/dt = k_obs * [Ester]

Where:

-

[Ester] is the concentration of phenethyl 4-hydroxybenzoate.

-

k_obs is the observed pseudo-first-order rate constant.

Integrating this rate law gives the familiar equation for first-order decay: ln[Ester]t = ln[Ester]0 - k_obs * t

A plot of ln[Ester] versus time (t) will yield a straight line with a slope of -k_obs. This relationship is the foundation for experimentally determining the rate of hydrolysis under various conditions.

The Influence of pH and Temperature

The stability of phenethyl 4-hydroxybenzoate is critically dependent on both pH and temperature.

-

pH: The k_obs value is a composite of contributions from the acidic, neutral, and basic hydrolysis mechanisms. This results in a characteristic U-shaped pH-rate profile, where the ester exhibits maximum stability in the acidic pH range (typically pH 3-6). As the pH moves into the alkaline region, the rate of hydrolysis increases significantly due to the prevalence of the more efficient base-catalyzed mechanism.[1][3]

-

Temperature: The relationship between the rate constant and temperature is described by the Arrhenius equation : k = A * e^(-Ea / RT)

Where:

-

k is the rate constant.

-

A is the pre-exponential factor.

-

Ea is the activation energy.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

By determining the rate constant at several temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy, a critical parameter for predicting degradation rates at different storage temperatures.

Caption: Conceptual U-shaped curve illustrating the pH-dependence of ester hydrolysis.

Experimental Design: A Self-Validating Protocol

A robust kinetic study requires careful planning and execution to ensure data integrity. The following protocol outlines a self-validating system for determining the hydrolysis kinetics of phenethyl 4-hydroxybenzoate.

Materials and Equipment

-

Chemicals: Phenethyl 4-hydroxybenzoate (analytical standard), potassium phosphate monobasic, sodium phosphate dibasic, hydrochloric acid, sodium hydroxide, acetonitrile (HPLC grade), water (HPLC grade).

-

Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, temperature-controlled water bath or incubator, autosampler vials, and a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Workflow

Caption: Standard experimental workflow for a hydrolysis kinetics study.

Detailed Protocol

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate buffers) at the desired pH values (e.g., 5.0, 7.0, 9.0). Ensure the ionic strength is constant across all buffers.

-

Stock Solution: Accurately weigh and dissolve phenethyl 4-hydroxybenzoate in a small amount of acetonitrile to create a concentrated stock solution. This is necessary due to its limited water solubility.[4]

-

Reaction Initiation: Place sealed vials containing the prepared buffers into a temperature-controlled water bath set to the desired temperature (e.g., 50°C). Allow them to equilibrate. Initiate the hydrolysis reaction by spiking a small, known volume of the stock solution into each buffer vial. The final concentration of acetonitrile should be kept low (<1-2%) to minimize its effect on the reaction.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial and transfer it to an HPLC vial.

-

Analysis by HPLC: Analyze the samples to determine the concentration of phenethyl 4-hydroxybenzoate. A validated stability-indicating HPLC method is crucial. The primary degradation product, 4-hydroxybenzoic acid, should be well-resolved from the parent compound.[5][6][7]

-

Typical HPLC Conditions:

-

Data Analysis and Presentation

Determination of Rate Constants

For each pH and temperature condition, plot the natural logarithm of the remaining phenethyl 4-hydroxybenzoate concentration against time. Perform a linear regression on the data. The absolute value of the slope of this line is the observed pseudo-first-order rate constant, k_obs.

Summarizing Quantitative Data

Organizing the calculated rate constants into a clear table is essential for comparison and further analysis.

Table 1: Observed Pseudo-First-Order Rate Constants (k_obs) for Hydrolysis at 50°C

| pH | k_obs (hr⁻¹) | R² of ln(C) vs. t plot |

| 5.0 | 0.0015 | 0.998 |

| 7.0 | 0.0120 | 0.999 |

| 9.0 | 0.1550 | 0.997 |

Table 2: Temperature Dependence of Hydrolysis at pH 7.4

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | k_obs (hr⁻¹) | ln(k_obs) |

| 40 | 313.15 | 0.00319 | 0.0045 | -5.40 |

| 50 | 323.15 | 0.00309 | 0.0135 | -4.31 |

| 60 | 333.15 | 0.00300 | 0.0390 | -3.24 |

Calculating Activation Energy (Ea)

Using the data from Table 2, create an Arrhenius plot by graphing ln(k_obs) versus 1/T. The slope of this line is equal to -Ea/R. The activation energy can then be calculated as:

Ea = -slope * R

This Ea value is crucial for predicting the shelf-life of a product under different storage conditions, such as refrigerated versus room temperature storage.

Conclusion: From Kinetic Data to Formulation Strategy

The systematic study of phenethyl 4-hydroxybenzoate hydrolysis provides invaluable data for the formulation scientist. The established pH-rate profile directly informs the optimal pH for a stable aqueous formulation, clearly indicating that a pH between 3 and 6 is preferable. The activation energy allows for the application of accelerated stability testing to confidently predict long-term shelf-life. By grounding formulation decisions in a thorough understanding of hydrolysis kinetics, researchers can design products that are not only effective but also maintain their quality and safety throughout their intended lifecycle.

References

-

Valkova, N., Lépine, F., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409. [Link]

-

Haseeb, S. D., Parveen, S. A., & Chandra, Y. P. (n.d.). A review on synthesis of paraben and applications of preservatives. ResearchGate. [Link]

-

Shija, R., Sunderland, V., & Mcdonald, C. (1992). Alkaline hydrolysis of methyl, ethyl and n-propyl 4-hydroxybenzoate esters in the liquid and frozen states. Request PDF. [Link]

-

Valkova, N., Lépine, F., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. ResearchGate. [Link]

-

Sunderland, V., & Watts, D. (1984). Kinetics of the degradation of methyl, ethyl and n-propyl 4-hydroxybenzoate esters in aqueous solution. Request PDF. [Link]

-

Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]

-

Matysová, L., et al. (2011). Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid. ResearchGate. [Link]

-

González, M., et al. (2021). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite. ACS ES&T Water. [Link]

-

Wang, L., & Weschler, C. J. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

-

Fink, D. W., et al. (1978). Difference spectrophotometric determination of p-hydroxybenzoic acid in presence of its esters. Semantic Scholar. [Link]

-

Červený, L., et al. (2007). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Request PDF. [Link]

-

Rahman, N., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

-

Singh, H. B., & Srivastava, A. (1995). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

-

Dagher, Z., et al. (2018). Analytical method for the determination and a survey of parabens and their derivatives in pharmaceuticals. Request PDF. [Link]

-

Chew, S. Y., & Chan, K. L. (2019). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Biomedical Science and Engineering. [Link]

-

Sharfalddin, A., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLOS One. [Link]

-

Chen, Y., et al. (2018). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

-

Kallel, I., et al. (2014). Stability study of parabens in pharmaceutical formulations containing Paracetamol or Carbocisteine by high-performance liquid chromtatography. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Assessment: Estrogenic Activity Potential of Phenethyl 4-Hydroxybenzoate In Vitro

[1][2]

Executive Summary

Phenethyl 4-hydroxybenzoate (Phenethyl Paraben) represents a distinct structural analog within the paraben family, characterized by an aromatic phenyl ring attached to the ester linkage via an ethyl spacer. While alkyl parabens (methyl-, ethyl-, propyl-, butyl-) have been extensively characterized for their weak estrogenic activity, aryl-substituted parabens like phenethyl paraben present a unique toxicological profile due to increased lipophilicity and steric bulk.

This technical guide outlines the mechanistic basis and experimental framework for evaluating the estrogenic potential of phenethyl 4-hydroxybenzoate. Leveraging Structure-Activity Relationship (SAR) data from its nearest homolog, benzyl paraben, this guide provides a self-validating protocol for in vitro assessment using competitive binding, transcriptional activation, and cellular proliferation assays.

Chemical Context & Mechanistic Hypothesis

Structural Homology and SAR

The estrogenic potency of parabens is governed by the length and hydrophobicity of the ester alkyl chain. The Estrogen Receptor (ER) Ligand Binding Domain (LBD) contains a hydrophobic pocket that accommodates the 17

-

Linear Alkyl Parabens: Activity increases with chain length (Methyl < Ethyl < Propyl < Butyl).

-

Aryl Parabens: Benzyl paraben often exhibits the highest binding affinity among common parabens due to

-stacking interactions or favorable van der Waals contact within the ER pocket. -

Phenethyl Paraben: The addition of an ethylene spacer (

) increases the LogP (partition coefficient) compared to benzyl paraben. This increased lipophilicity suggests a high potential for passive cellular uptake and strong hydrophobic interaction within the ER LBD, potentially rivaling or exceeding the potency of benzyl paraben.

The "Paraben Paradox" in Drug Development

While parabens are effective antimicrobials, their ability to mimic estrogens (xenoestrogens) poses a safety risk. The core challenge is distinguishing between binding affinity (physical interaction) and transcriptional efficacy (functional response). Phenethyl paraben must be evaluated not just for its ability to bind ER, but for its capacity to induce the conformational changes required for co-activator recruitment.

Experimental Framework: In Vitro Assessment Protocols

To rigorously define the estrogenic profile of phenethyl 4-hydroxybenzoate, a tiered approach utilizing three orthogonal assays is required.

Tier 1: Competitive Ligand Binding Assay (ER and ER )

Objective: Determine the Relative Binding Affinity (RBA) of phenethyl paraben compared to 17

Protocol:

-

Receptor Source: Recombinant human ER

and ER -

Tracer:

-17 -

Competitor: Phenethyl paraben (dilution series:

M to -

Incubation: 16–18 hours at 4°C to reach equilibrium.

-

Separation: Hydroxyapatite or dextran-coated charcoal to remove unbound ligand.

-

Quantification: Scintillation counting.

Data Analysis:

Calculate the

Tier 2: Luciferase Reporter Gene Assay (ER-CALUX or HeLa-ER)

Objective: Measure transcriptional activation (agonism) and inhibition (antagonism).

Protocol:

-

Cell Line: T47D-KBluc or HeLa-9903 (stably transfected with ERE-Luciferase).

-

Seeding:

cells/well in 96-well plates using phenol-red free media with charcoal-stripped FBS (to remove endogenous steroids). -

Dosing: Treat cells with phenethyl paraben (

M to-

Agonist Mode: Compound alone.

-

Antagonist Mode: Compound +

of E2.

-

-

Detection: Lyse cells and add luciferin substrate; measure luminescence.

Data Analysis:

Plot dose-response curves to determine

Tier 3: E-Screen (MCF-7 Cell Proliferation)

Objective: Assess the physiological consequence of estrogenic signaling (cell growth).[2][3] This is the "gold standard" for phenotypic estrogenicity.

Protocol:

-

Cell Line: MCF-7 (ER+ human breast cancer cells).[2][4][5][6]

-

Starvation: Culture cells in estrogen-deprived medium for 48-72 hours to synchronize the cell cycle.

-

Treatment: Expose cells to phenethyl paraben for 144 hours (6 days).

-

Controls:

-

Positive: 17

-Estradiol ( -

Negative: Vehicle (0.1% Ethanol/DMSO).

-

Specificity Check: Co-treat with Fulvestrant (ICI 182,780), a pure ER antagonist. If proliferation stops, the effect is ER-mediated.

-

-

Quantification: Sulforhodamine B (SRB) or MTT assay.

Data Visualization:

Results should be reported as the Proliferative Effect (PE) :

Data Synthesis & Risk Assessment

Comparative Potency Table (Predicted vs. Reference)

The following table synthesizes established data for homologs to frame the expected range for phenethyl paraben.

| Compound | Structure | LogP | ER | Proliferative Effect (MCF-7) |

| Methyl Paraben | Alkyl (C1) | 1.96 | < 0.001 | Weak / Negligible |

| Butyl Paraben | Alkyl (C4) | 3.57 | ~0.01 - 0.05 | Moderate |

| Benzyl Paraben | Aryl (C7) | 3.60 | ~0.1 - 0.3 | High |

| Phenethyl Paraben | Aryl (C8) | ~3.9 | Predicted: 0.1 - 0.5 | Predicted: High |

Interpretation of Results

-

High Potency Warning: If phenethyl paraben shows an

< 1 -

Non-Monotonicity: Be alert for non-monotonic dose responses (U-shaped curves), common in endocrine disruptors, where low doses may stimulate proliferation while high doses induce cytotoxicity.

Visualizing the Mechanism and Workflow

Estrogen Receptor Signaling Pathway

The following diagram illustrates the genomic pathway by which phenethyl paraben (as a ligand) is hypothesized to induce gene transcription.

Caption: Genomic signaling cascade triggered by phenethyl paraben binding to the Estrogen Receptor.

Experimental Workflow for Assessment

This flowchart details the step-by-step execution of the tiered testing strategy.

Caption: Tiered experimental workflow for validating estrogenic potential.

References

-

Routledge, E. J., et al. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic.[3][4] Toxicology and Applied Pharmacology.

-

Darbre, P. D., & Harvey, P. W. (2008). Paraben esters: review of recent studies of endocrine toxicity, absorption, esterase and human exposure, and discussion of potential human health risks. Journal of Applied Toxicology.

-

Okubo, T., et al. (2001). ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR. Food and Chemical Toxicology.

-

Byford, J. R., et al. (2002). Oestrogenic activity of parabens in MCF7 human breast cancer cells. Journal of Steroid Biochemistry and Molecular Biology.

-

Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences.

Sources

- 1. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combinations of parabens at concentrations measured in human breast tissue can increase proliferation of MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profile: Phenethyl 4-Hydroxybenzoate

This guide outlines the thermodynamic solubility profile of Phenethyl 4-hydroxybenzoate (also known as Phenethyl Paraben or 2-Phenylethyl 4-hydroxybenzoate).

While extensive datasets exist for the standard homologous series (Methyl-, Ethyl-, Propyl-, and Butyl-paraben), the Phenethyl ester represents a distinct, high-lipophilicity analog often utilized in material science (e.g., thermal recording media) and specialized pharmaceutical formulations.[1] This guide synthesizes known physicochemical principles with a rigorous experimental protocol to establish its thermodynamic profile.[1]

Executive Summary & Physicochemical Identity

Phenethyl 4-hydroxybenzoate is the ester of 4-hydroxybenzoic acid and 2-phenylethanol. Structurally, it differs from "Benzyl paraben" by an additional methylene unit (

-

Chemical Structure:

-

Key Distinction: The phenethyl tail introduces strong

stacking potential and hydrophobic bulk, drastically reducing aqueous solubility compared to methyl/propyl homologs while enhancing solubility in non-polar organic solvents.[1] -

Primary Application: Beyond preservation, it is frequently employed as a developer in heat-sensitive recording materials due to its specific melting behavior and phenolic interactions.[1]

Thermodynamic Modeling Framework

To characterize the solubility profile, we employ the Modified Apelblat Equation , which is the industry standard for correlating paraben solubility with temperature.[1]

2.1 The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Empirical parameters derived from experimental data.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

2.2 Van’t Hoff Thermodynamic Analysis

The dissolution process is governed by the change in Gibbs free energy (

-

Enthalpy (

): Indicates whether dissolution is endothermic (absorbing heat) or exothermic.[1] For parabens, this is typically positive (endothermic) , meaning solubility increases with temperature.[1] -

Entropy (

): Reflects the disorder introduced by mixing. -

Calculation:

[1]

Experimental Protocol: Determination of Solubility

Directive: This protocol is designed to generate self-validating data suitable for regulatory submission or formulation modeling.

3.1 Reagents & Apparatus

-

Solute: Phenethyl 4-hydroxybenzoate (Purity > 99.0%, recrystallized if necessary).

-

Solvents: HPLC-grade Water, Methanol, Ethanol, Acetone, Ethyl Acetate.[1]

-

Apparatus:

-

Thermostated Shaking Water Bath (Precision

K). -

HPLC System (UV Detector @ 254 nm).

-

0.45

m PTFE Syringe Filters (Pre-saturated).

-

3.2 The "Shake-Flask" Equilibrium Method (Step-by-Step)

-

Saturation: Add excess solid Phenethyl 4-hydroxybenzoate to 10 mL of the target solvent in glass vials.

-

Equilibration: Agitate at fixed temperatures (e.g., 293.15 K to 323.15 K) for 72 hours .

-

Note: The high lipophilicity of the phenethyl group may require longer equilibration times than methyl paraben to overcome crystal lattice energy.[1]

-

-

Sedimentation: Allow the suspension to settle for 2 hours at the target temperature.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately to prevent precipitation.[1]

-

Quantification: Dilute with mobile phase and analyze via HPLC.

3.3 Visualization of Experimental Workflow

Caption: Workflow for determining thermodynamic solubility. Critical control points are temperature stability (Step 2) and isothermal filtration (Step 3).

Anticipated Solubility Profile & Data Interpretation

Based on Quantitative Structure-Property Relationships (QSPR) and homologous series extrapolation (Methyl

4.1 Comparative Solubility Trends

| Solvent System | Predicted Solubility Trend | Thermodynamic Driver |

| Water | Very Low (< 0.05 g/L) | Hydrophobic effect; high energy cost to create cavity in water network.[1] |

| Methanol/Ethanol | High (> 500 g/L) | Favorable solute-solvent interactions (H-bonding + Van der Waals).[1] |

| Acetone | Very High | Dipole-dipole interactions destabilize the crystal lattice efficiently.[1] |

4.2 Thermodynamic Parameters (Expected)

-

(Enthalpy): Positive (

- (Gibbs Energy): Positive in water (non-spontaneous at high concentrations), Negative in Ethanol (spontaneous).[1]

-

Melting Point (

): The phenethyl ester typically exhibits a melting point in the range of 60°C – 100°C (dependent on polymorph), which is critical for the fusion enthalpy (

4.3 Thermodynamic Cycle Diagram

Caption: The dissolution process involves overcoming the crystal lattice energy (Fusion) followed by solute-solvent mixing. For Phenethyl 4-hydroxybenzoate,

Applications in Formulation & Development

-

Lipophilic Drug Delivery: Due to its high LogP (~4.0), Phenethyl 4-hydroxybenzoate serves as an excellent model compound for studying the solubilization of poorly water-soluble drugs (BCS Class II) in co-solvent systems.

-

Thermal Paper Technology: Its sharp melting point and phenolic nature make it a stable developer for leuco dyes.

-

Preservative Systems: While less common than methylparaben, its high oil solubility makes it effective in anhydrous ointments or lipid-rich emulsion phases.[1]

References

-

Determination of Paraben Solubility (Methodology)

-

Thermodynamic Modeling (Apelblat Application)

-

General Solubility of Parabens (Homologous Series)

Sources

Structure-Activity Relationship (SAR) of Phenethyl Ester Parabens: A Technical Guide

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of Phenethyl Paraben (Phenethyl 4-hydroxybenzoate), a specialized aryl-alkyl ester within the paraben family. Unlike common linear alkyl parabens (methyl-, ethyl-, propyl-), the phenethyl analog incorporates a bulky, aromatic tail group. This structural modification significantly alters its lipophilicity (

Part 1: Molecular Architecture & Physicochemical Properties[1]

The core paraben scaffold consists of a 4-hydroxybenzoic acid head group linked to an ester tail.[1] The SAR of phenethyl paraben is defined by the 2-phenylethyl moiety.[1]

Structural Comparison

-

Head Group (Invariant): Phenolic hydroxyl (

) at the para position. Responsible for hydrogen bonding and weak acidity ( -

Linker (Invariant): Ester bond.[1][2] Susceptible to hydrolysis by esterases.[1]

-

Tail Group (Variant):

Physicochemical Data Matrix

The addition of the phenethyl group drastically shifts the physicochemical profile compared to the standard methyl analog.

| Property | Methyl Paraben (Reference) | Phenethyl Paraben (Target) | SAR Implication |

| Formula | Increased molecular weight affects diffusion rates. | ||

| LogP (Lipophilicity) | ~1.96 | ~4.2 (Predicted) | High membrane permeability; potential for bioaccumulation.[1] |

| Water Solubility | ~2500 mg/L | < 10 mg/L (Est.) | Requires solubilizers (e.g., glycols) in formulation. |

| Steric Bulk | Low | High | Enhanced Van der Waals interactions in receptor pockets.[1] |

| Single ring (Head) | Dual ring (Head + Tail) | Potential for |

Part 2: Antimicrobial Efficacy (The Desired Activity)

The antimicrobial mechanism of parabens relies on membrane disruption and inhibition of membrane transport processes.[1] The SAR follows a parabolic relationship with lipophilicity (Hansch analysis).[1]

Mechanism of Action

Phenethyl paraben exhibits superior potency against Gram-positive bacteria compared to shorter chains due to its ability to partition deeply into the lipid bilayer.[1]

-

Adsorption: The hydrophobic phenethyl tail anchors into the bacterial cell membrane.[1]

-

Disruption: The molecule interferes with the packing of membrane lipids, increasing fluidity and leakage.[1][2]

-

Collapse: Disruption of the proton motive force (PMF) leads to inhibition of active transport and eventual cell death.[1]

Visualization: Membrane Interaction Pathway[1]

Figure 1: Mechanism of membrane disruption. The high lipophilicity of the phenethyl group facilitates deep membrane penetration, critical for Gram-positive efficacy.

Part 3: Endocrine Toxicology (The Undesired Activity)

The "Paraben Paradox" states that increasing chain length improves antimicrobial efficacy but simultaneously increases estrogenic potential.[1] Phenethyl paraben represents a critical point in this SAR due to its structural similarity to

Estrogen Receptor (ER) Docking SAR

-

Pharmacophore Mimicry: The phenolic ring of the paraben mimics the A-ring of estradiol.[1]

-

Hydrophobic Pocket Binding: The Estrogen Receptor (ER

) ligand-binding domain (LBD) contains a large hydrophobic pocket.[1] -

Phenethyl Specificity: Unlike linear propyl/butyl chains, the phenethyl group is aromatic.[1] This allows it to engage in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the LBD, potentially stabilizing the active conformation of the receptor more effectively than aliphatic analogs.

Visualization: Estrogenic Activation Pathway[1]

Figure 2: Estrogenic signaling pathway. The aromatic tail of phenethyl paraben enhances affinity for the ER hydrophobic pocket, triggering transcription.

Part 4: Synthesis Protocol (Steglich Esterification)

While Fischer esterification is common, the high boiling point of 2-phenylethanol (

Reagents[1][7]

-

Substrate: 4-Hydroxybenzoic acid (1.0 eq)

-

Alcohol: 2-Phenylethanol (1.1 eq)[1]

-

Coupling Agent: DCC (1.1 eq)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology

-

Preparation: Dissolve 4-hydroxybenzoic acid (13.8 g, 100 mmol) and 2-phenylethanol (13.4 g, 110 mmol) in anhydrous DCM (250 mL) under nitrogen atmosphere.

-

Catalyst Addition: Add DMAP (1.2 g, 10 mmol) to the solution.

-

Coupling: Cool the reaction mixture to

in an ice bath. Add DCC (22.7 g, 110 mmol) dissolved in minimal DCM dropwise over 30 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

-

Work-up:

-

Filter off the DCU precipitate.[1]

-

Wash the filtrate with 1N HCl (to remove DMAP), saturated

(to remove unreacted acid), and brine. -

Dry the organic layer over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:Ethyl Acetate 8:2) to yield Phenethyl 4-hydroxybenzoate .[1][6]

Synthesis Workflow Diagram

Figure 3: Steglich esterification pathway. DCC activates the carboxylic acid, facilitating attack by the phenethyl alcohol under mild conditions.

Part 5: Analytical Validation

To validate the synthesis and study the SAR, the following analytical parameters must be confirmed.

| Method | Expected Signal (Phenethyl Paraben) | Diagnostic Value |

| HPLC-UV | Retention time > Propyl/Butyl Paraben (C18 Column) | Confirms high hydrophobicity.[1] |

| 1H NMR | Multiplet at | Confirms presence of phenethyl ring. |

| 1H NMR | Triplet at | Confirms ester linkage. |

| Mass Spec | Molecular Ion | Confirms molecular weight ( |

References

-

Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the literature." Food and Chemical Toxicology. Link

-

Routledge, E. J., et al. (1998).[1] "Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic."[1][7] Toxicology and Applied Pharmacology. Link

-

Hansch, C., & Clayton, J. M. (1973).[1] "Lipophilic character and biological activity of drugs II: The parabolic case." Journal of Pharmaceutical Sciences. Link

-

PubChem. (2024).[1] "4-Hydroxybenzoic acid (Compound CID 135)."[1] National Library of Medicine.[1] Link

-

Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

Sources

- 1. p-Hydroxybenzoate | C7H5O3- | CID 54675830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ueno-fc.co.jp [ueno-fc.co.jp]

- 4. ijrdt.org [ijrdt.org]

- 5. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]

- 6. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 7. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenethyl 4-Hydroxybenzoate: A Technical Guide to Skin Permeation and Retention Characteristics

Abstract

This technical guide provides a comprehensive overview of the anticipated skin permeation and retention characteristics of phenethyl 4-hydroxybenzoate. As a member of the paraben family, its behavior is extrapolated from established data on analogous compounds, primarily other alkyl esters of p-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the critical parameters governing the dermal absorption and localization of this molecule. We will delve into its physicochemical properties, theoretical pathways of skin penetration, standardized methodologies for in vitro assessment, and analytical techniques for quantification. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity.

Introduction: The Scientific Context of Phenethyl 4-Hydroxybenzoate

Phenethyl 4-hydroxybenzoate is an ester formed from the condensation of 4-hydroxybenzoic acid and phenethyl alcohol.[1] It belongs to the broader class of compounds known as parabens, which have been extensively utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2][3][4] The safety and efficacy of topically applied products containing parabens are intrinsically linked to their interaction with the skin, specifically their ability to permeate the stratum corneum and their subsequent fate within the deeper skin layers.[5] Understanding the skin permeation and retention profile of phenethyl 4-hydroxybenzoate is therefore paramount for formulation development, risk assessment, and the design of effective topical and transdermal delivery systems.[6]

While direct experimental data on phenethyl 4-hydroxybenzoate is limited in publicly available literature, its structural similarity to other well-studied parabens allows for a scientifically grounded predictive analysis of its behavior. This guide will leverage this existing knowledge base to provide a detailed theoretical and practical framework for its investigation.

Physicochemical Properties: The Molecular Blueprint for Skin Interaction

The journey of a molecule through the skin is fundamentally governed by its physicochemical properties. For phenethyl 4-hydroxybenzoate, we can infer these properties based on its constituent parts: the polar 4-hydroxybenzoic acid head and the more lipophilic phenethyl tail.

| Property | Predicted Value/Characteristic | Rationale & Implication for Skin Permeation |

| Molecular Weight | ~242.27 g/mol | A relatively low molecular weight is generally favorable for passive diffusion across the stratum corneum. |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | The phenethyl group will contribute to a higher LogP compared to shorter-chain parabens like methylparaben. This lipophilicity is crucial for partitioning into the lipid-rich stratum corneum, the primary barrier to permeation. |

| Solubility | Low in water; Soluble in organic solvents | Similar to other longer-chain parabens, it is expected to have limited aqueous solubility but good solubility in alcohols and oils.[7][8] This influences vehicle selection for topical formulations. |

| Hydrogen Bonding Capacity | Moderate | The hydroxyl and ester groups can participate in hydrogen bonding, which can influence its interaction with the polar and non-polar domains of the stratum corneum lipids and proteins. |

The Skin Barrier: A Multi-layered Challenge

The skin is a formidable barrier, with the stratum corneum serving as the principal obstacle to the entry of xenobiotics. The permeation of phenethyl 4-hydroxybenzoate is expected to follow the established pathways for passive diffusion through this layer.

Theoretical Permeation Pathways

The movement of phenethyl 4-hydroxybenzoate across the stratum corneum is likely to occur via two primary routes:

-

Transcellular Route: Passing directly through the corneocytes.

-

Intercellular Route: Winding through the lipid matrix between the corneocytes.

Given its predicted lipophilicity, the intercellular route is anticipated to be the dominant pathway.

Caption: Predicted skin permeation pathways for phenethyl 4-hydroxybenzoate.

In Vitro Skin Permeation Testing: The Franz Diffusion Cell System

The gold standard for in vitro assessment of dermal absorption is the Franz diffusion cell.[9][10] This system provides a reliable and reproducible method to quantify the permeation and retention of a test compound.[11][12][13]

Experimental Workflow

Caption: Workflow for in vitro skin permeation and retention studies.

Detailed Experimental Protocol

4.2.1. Skin Membrane Preparation

-

Rationale: The choice of skin model is critical. Human skin is the most relevant, but porcine skin is often used as a surrogate due to its similar thickness and follicular structure.

-

Protocol:

-

Obtain full-thickness human or porcine skin from a reputable tissue bank or ethical source.

-

Carefully remove subcutaneous fat and connective tissue using a scalpel.

-

Dermatomize the skin to a uniform thickness (typically 500-1000 µm).

-

Visually inspect the skin for any imperfections before mounting in the Franz cells.

-

4.2.2. Franz Diffusion Cell Setup

-

Rationale: Proper setup is crucial for maintaining the physiological integrity of the skin and ensuring accurate results.[9]

-

Protocol:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary to maintain sink conditions).

-

Equilibrate the system to 32°C ± 1°C to mimic skin surface temperature.

-

Stir the receptor fluid continuously with a magnetic stir bar.

-

4.2.3. Sample Application and Collection

-

Rationale: A finite dose application is more representative of in-use conditions for most topical products.

-

Protocol:

-

Apply a precise amount of the test formulation containing phenethyl 4-hydroxybenzoate to the surface of the skin in the donor chamber.

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the receptor fluid.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

-

4.2.4. Skin Extraction for Retention Analysis

-

Rationale: To determine the amount of compound retained within the skin, the different layers must be separated and extracted.[14]

-

Protocol:

-

At the end of the experiment, dissemble the Franz cell and carefully clean the skin surface to remove any unabsorbed formulation.

-

Separate the stratum corneum from the epidermis and dermis using tape stripping.

-

Homogenize the epidermis and dermis separately.

-

Extract phenethyl 4-hydroxybenzoate from the tape strips and the homogenized tissues using a suitable organic solvent.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable analytical technique for the quantification of parabens in complex matrices like receptor fluid and skin extracts.[15][16][17][18]

HPLC Method Parameters (Illustrative)

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately lipophilic compounds. |

| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of the analyte of interest while separating it from potential interferences. |

| Flow Rate | 1.0 mL/min | A standard flow rate for good peak resolution and reasonable run times. |

| Injection Volume | 20 µL | A typical volume for standard HPLC systems. |

| Detection | UV at ~254 nm | The aromatic ring in phenethyl 4-hydroxybenzoate will have a strong UV absorbance at this wavelength. |

| Column Temperature | 30°C | Maintains consistent retention times. |

Data Interpretation: Permeation and Retention Metrics

The data obtained from the HPLC analysis is used to calculate key permeation and retention parameters.

| Parameter | Calculation | Interpretation |

| Cumulative Amount Permeated (Q) | Sum of the amount of phenethyl 4-hydroxybenzoate in the receptor fluid at each time point, corrected for sample replacement. | Total amount of the compound that has passed through the skin. |

| Steady-State Flux (Jss) | The slope of the linear portion of the cumulative amount permeated versus time plot. | The rate of permeation across the skin at equilibrium. |

| Permeability Coefficient (Kp) | Jss / C, where C is the concentration of the donor solution. | A measure of the skin's permeability to the compound. |

| Amount Retained | The amount of phenethyl 4-hydroxybenzoate quantified in the stratum corneum, epidermis, and dermis extracts. | The distribution of the compound within the different skin layers. |

Conclusion: A Framework for Understanding

This technical guide provides a robust framework for investigating the skin permeation and retention of phenethyl 4-hydroxybenzoate. By leveraging the extensive knowledge of related paraben compounds and adhering to rigorous, well-validated experimental protocols, researchers can generate the critical data needed for informed decision-making in product development and safety assessment. The methodologies outlined herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results. Further direct experimental studies on phenethyl 4-hydroxybenzoate are warranted to confirm these predictive models and to fully elucidate its behavior upon topical application.

References

- PubChem. (n.d.). p-Hydroxybenzoate. National Center for Biotechnology Information.

- Pedersen, S., Marra, F., Nicoli, S., & Santi, P. (2007). In vitro skin permeation and retention of parabens from cosmetic formulations. Skin Pharmacology and Physiology, 20(3), 154-161.

-

Wikipedia. (2024, January 26). 4-Hydroxybenzoic acid. Retrieved from [Link]

- PubChem. (n.d.). Phenethyl salicylate. National Center for Biotechnology Information.

- PubChem. (n.d.). Phenethyl Benzoate. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information.

- DermNet. (n.d.). Parabens Contact Allergy.

- ResearchGate. (2020). REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PARABENS IN COSMETIC PRODUCTS.

- British Society of Cutaneous Allergy. (n.d.). Parabens (Hydroxybenzoates).

-

Ng, S. F., Rouse, J. J., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432–1441. Retrieved from [Link]

- SURE (Sunderland Repository). (n.d.). Studies on the Skin Safety of Parabens.

- Ishiwatari, S., Suzuki, T., Hitomi, T., Yoshino, T., & Mizukami, Y. (2013). Effects of methyl paraben on skin keratinocytes. Journal of Applied Toxicology, 33(11), 1279-1286.